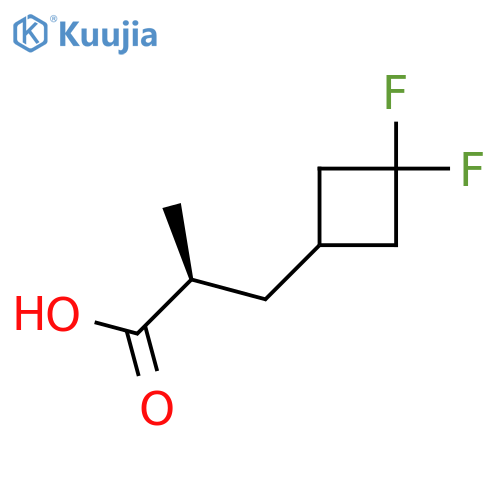Cas no 2248176-31-8 ((2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid)

2248176-31-8 structure
商品名:(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2248176-31-8
- (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid
- EN300-6506019
- SCHEMBL18082642
-
- インチ: 1S/C8H12F2O2/c1-5(7(11)12)2-6-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-/m0/s1
- InChIKey: WYELERVPQFSRJQ-YFKPBYRVSA-N
- ほほえんだ: FC1(CC(C[C@@H](C(=O)O)C)C1)F
計算された属性
- せいみつぶんしりょう: 178.08053595g/mol
- どういたいしつりょう: 178.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506019-1.0g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 1g |
$2745.0 | 2023-05-30 | ||
| Enamine | EN300-6506019-0.25g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.25g |
$2525.0 | 2023-05-30 | ||
| Enamine | EN300-6506019-5.0g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 5g |
$7961.0 | 2023-05-30 | ||
| Enamine | EN300-6506019-0.05g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.05g |
$2306.0 | 2023-05-30 | ||
| Enamine | EN300-6506019-10.0g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 10g |
$11805.0 | 2023-05-30 | ||
| Enamine | EN300-6506019-2.5g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 2.5g |
$5380.0 | 2023-05-30 | ||
| Enamine | EN300-6506019-0.1g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.1g |
$2415.0 | 2023-05-30 | ||
| Enamine | EN300-6506019-0.5g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.5g |
$2635.0 | 2023-05-30 |
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
2248176-31-8 ((2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid) 関連製品
- 157047-98-8(Benzomalvin C)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
